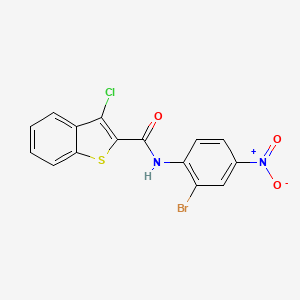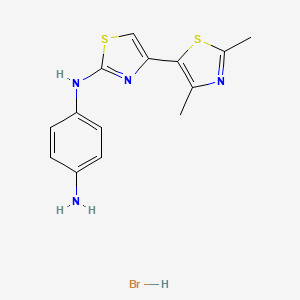![molecular formula C13H13N3O3 B5029414 N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5029414.png)
N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide, also known as PBOX-15, is a small molecule compound that has been studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2010 by researchers at the University of Nottingham, UK, and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves the disruption of mitochondrial function and the activation of caspases, which are enzymes that play a crucial role in apoptosis. N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide has also been found to inhibit the activity of certain proteins involved in cell survival and proliferation, such as Akt and NF-κB.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide has a selective cytotoxic effect on cancer cells, while sparing normal cells. This is thought to be due to the higher expression of certain proteins in cancer cells that are targeted by N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide. N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide is its high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in vivo. This has led to the development of new formulations and delivery methods for N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide. One area of interest is the development of new formulations and delivery methods that can improve the solubility and bioavailability of the compound. Another direction is the investigation of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide in combination with other anti-cancer agents, to determine whether it can enhance their efficacy. Finally, further studies are needed to elucidate the exact mechanism of action of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide and to identify potential biomarkers that can predict response to the compound.
Synthesemethoden
The synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves several steps, starting with the reaction of 2-bromoethylamine hydrobromide with 1H-pyrazole to form 2-(1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in leukemia and breast cancer cells. N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide has also been found to inhibit the growth and metastasis of cancer cells in animal models.
Eigenschaften
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(14-5-7-16-6-1-4-15-16)10-2-3-11-12(8-10)19-9-18-11/h1-4,6,8H,5,7,9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXVLXDSYXGJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)

![6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5029399.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029406.png)
![3-(4-chloro-3-nitrophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5029413.png)
![3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid](/img/structure/B5029424.png)

